Neurologic Preservation in Wilson Disease: ATTM 4% Deterioration Rate vs. Penicillamine ~50% in Clinical Cohorts
In an open-label clinical study of 55 neurologically affected, untreated Wilson disease patients receiving ammonium tetrathiomolybdate (120–410 mg/day for 8 weeks), only 2 of 55 patients (4%) exhibited neurologic deterioration, compared with a historically established rate of approximately 50% in penicillamine-treated patients [1]. This represents an absolute risk reduction of roughly 46 percentage points. A prior study of 33 patients reported that only 1 of 33 (3%) deteriorated during 8 weeks of ATTM therapy, confirming reproducibility of this low rate [2]. The differential is attributed to ATTM's unique mechanism: it forms a tripartite complex with copper and protein that prevents copper absorption when taken with meals, and complexes circulating copper with albumin when taken between meals, avoiding the transient mobilization of free copper that is thought to drive penicillamine-associated neurologic worsening [3].
| Evidence Dimension | Neurologic deterioration rate during initial 8-week therapy in Wilson disease patients presenting with neurologic symptoms |
|---|---|
| Target Compound Data | 4% (2 of 55 patients deteriorated) |
| Comparator Or Baseline | D-Penicillamine: ~50% (historical estimate from clinical literature) |
| Quantified Difference | ~46 percentage-point absolute reduction in neurologic deterioration risk |
| Conditions | Open-label clinical study; 55 patients, 8 weeks ATTM at 120–410 mg/day; compared with historical penicillamine data from Wilson disease literature |
Why This Matters
For procurement supporting clinical research in neurologic Wilson disease, ATTM offers a substantiated 46-percentage-point lower risk of irreversible neurologic worsening versus penicillamine, directly addressing a critical therapeutic safety gap.
- [1] Brewer GJ, Hedera P, Kluin KJ, et al. Treatment of Wilson disease with ammonium tetrathiomolybdate: III. Initial therapy in a total of 55 neurologically affected patients and follow-up with zinc therapy. Arch Neurol. 2003;60(3):379-385. doi:10.1001/archneur.60.3.379 View Source
- [2] Brewer GJ, Johnson V, Dick RD, et al. Treatment of Wilson disease with ammonium tetrathiomolybdate. II. Initial therapy in 33 neurologically affected patients and follow-up with zinc therapy. Arch Neurol. 1996;53(10):1017-1025. doi:10.1001/archneur.1996.00550100103019 View Source
- [3] Brewer GJ. Ammonium tetrathiomolybdate (Chapter). In: Side Effects of Drugs Annual, Vol. 37. Elsevier; 2015. doi:10.1016/bs.seda.2015.06.004 View Source
